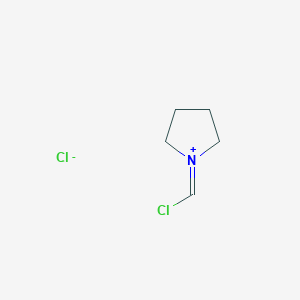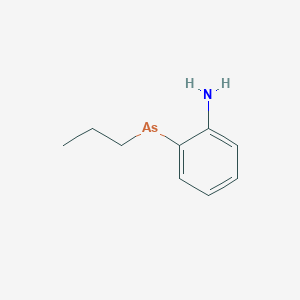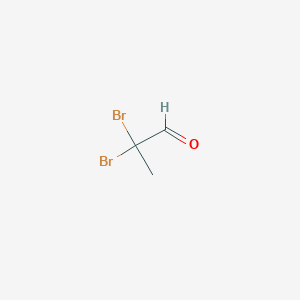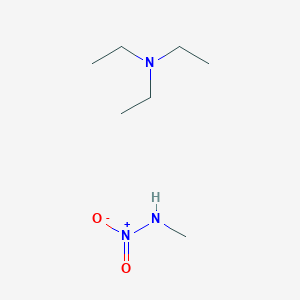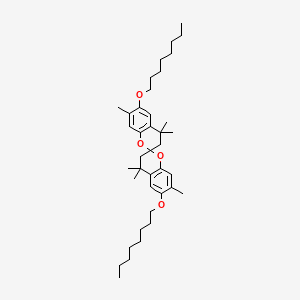
2,2'-Spirobi(2H-1-benzopyran), 3,3',4,4'-tetrahydro-4,4,4',4',7,7'-hexamethyl-6,6'-bis(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of two benzopyran units connected through a spiro carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- typically involves the following steps:
Formation of Benzopyran Units: The initial step involves the synthesis of benzopyran units through cyclization reactions. Common reagents used in this step include phenols and aldehydes, which undergo condensation reactions to form the benzopyran ring system.
Spiro Formation: The next step involves the formation of the spiro linkage between two benzopyran units. This is achieved through a spirocyclization reaction, where a suitable spiro precursor is used to connect the two benzopyran units at the spiro carbon atom.
Functionalization: The final step involves the introduction of methyl and octyloxy groups to the spirobi(benzopyran) core. This is typically achieved through alkylation reactions using methylating agents and octyloxy precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis of benzopyran units and subsequent spirocyclization.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable functionalization of the spirobi(benzopyran) core.
Purification: Implementing advanced purification techniques such as chromatography and recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Typical reagents include halogenating agents and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine) and alkyl halides under appropriate solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, including radiation-absorbent materials and polymerization catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- involves its interaction with molecular targets and pathways. Key aspects include:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Polymer Stabilization: Acts as a stabilizer in polymer matrices, preventing degradation and enhancing material properties.
Surfactant Properties: Exhibits surfactant capabilities, reducing surface tension and improving the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman: Known for its biocompatibility and biodegradability, used in radiation-absorbent materials and drug delivery systems.
Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6-nitro-: Exhibits unique optical properties and is used in photochemical applications.
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its coumarin structure, used in medicinal chemistry and as a fluorescent probe.
Uniqueness
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- stands out due to its unique combination of spiro structure, multiple methyl and octyloxy groups, and versatile chemical reactivity
Eigenschaften
CAS-Nummer |
66259-60-7 |
|---|---|
Molekularformel |
C39H60O4 |
Molekulargewicht |
592.9 g/mol |
IUPAC-Name |
4,4,4',4',7,7'-hexamethyl-6,6'-dioctoxy-2,2'-spirobi[3H-chromene] |
InChI |
InChI=1S/C39H60O4/c1-9-11-13-15-17-19-21-40-33-25-31-35(23-29(33)3)42-39(27-37(31,5)6)28-38(7,8)32-26-34(30(4)24-36(32)43-39)41-22-20-18-16-14-12-10-2/h23-26H,9-22,27-28H2,1-8H3 |
InChI-Schlüssel |
CWSMKPDLBRQGLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC2=C(C=C1C)OC3(CC2(C)C)CC(C4=C(O3)C=C(C(=C4)OCCCCCCCC)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


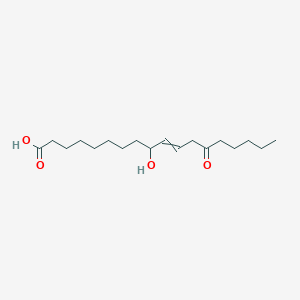

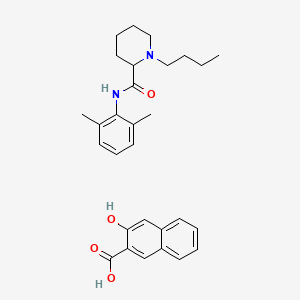


![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)

